Erbulozole
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Overview
Description
Erbulozole is a synthetic compound known for its potent microtubule inhibitory properties. It is chemically classified as a congener of tubulozole, a well-known microtubule inhibitor. This compound has been studied for its potential as a chemotherapeutic agent, particularly in the treatment of various neoplasms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erbulozole involves multiple steps, starting from readily available precursors. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance its biological activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Erbulozole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of analogs with different substituents .
Scientific Research Applications
Erbulozole has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a valuable tool for studying microtubule dynamics and polymerization.
Biology: this compound is used in cell biology research to investigate the role of microtubules in cell division and intracellular transport.
Medicine: As a potential chemotherapeutic agent, this compound is being evaluated in clinical trials for its efficacy against different types of cancer.
Mechanism of Action
Erbulozole exerts its effects by inhibiting the polymerization of tubulin, a key protein involved in the formation of microtubules. This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The molecular targets of this compound include tubulin and associated proteins involved in microtubule dynamics. The pathways affected by this inhibition are crucial for cell division and intracellular transport .
Comparison with Similar Compounds
Tubulozole: A prototype microtubule inhibitor with similar mechanisms of action.
Paclitaxel: Another well-known microtubule stabilizer used in cancer therapy.
Vinblastine: A microtubule destabilizer with applications in chemotherapy.
Uniqueness of Erbulozole: this compound is distinguished by its higher water solubility compared to tubulozole, making it more suitable for certain therapeutic applications. Additionally, its reversible antimicrotubular activity at lower concentrations enhances its potential as a chemotherapeutic agent .
This compound’s unique properties and diverse applications make it a compound of significant interest in scientific research and therapeutic development.
Properties
CAS No. |
124784-31-2 |
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Molecular Formula |
C24H27N3O5S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |
InChI |
InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m0/s1 |
InChI Key |
KLEPCGBEXOCIGS-XUZZJYLKSA-N |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Erbulozole; R 55104; R-55104; R55104; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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